molecular formula C21H23N3O4S B6571891 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-20-3

8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6571891
CAS No.: 1021262-20-3
M. Wt: 413.5 g/mol
InChI Key: GBOMCRXSUIPOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1,1'-Biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirohydantoin derivative characterized by a central 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with an ethyl group at position 3 and a [1,1'-biphenyl]-4-sulfonyl moiety at position 6. The biphenyl sulfonyl group enhances hydrophobicity and may improve target binding affinity compared to simpler aryl substituents.

Properties

IUPAC Name

3-ethyl-8-(4-phenylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)29(27,28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOMCRXSUIPOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cholinergic Activity

Research indicates that 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits significant cholinergic activity, particularly as a muscarinic agonist . This property suggests potential applications in treating diseases of the central and peripheral nervous system.

Mechanism of Action:
The compound interacts with muscarinic receptors, potentially promoting acetylcholine signaling. This activity is crucial for various physiological processes, including memory formation and cognitive function.

Neuroprotective Effects

Studies have shown that the compound may have neuroprotective properties, particularly in relation to neurodegenerative disorders.

Key Findings:

  • Promotes nerve growth activity in the presence of Nerve Growth Factor (NGF)
  • May increase the proportion of dephosphorylated τ proteins

These effects suggest potential applications in treating conditions such as Alzheimer's disease and other forms of dementia.

Amyloid-Related Activity

The compound has demonstrated activity related to amyloid precursor protein (APP) and β-amyloids, which are implicated in Alzheimer's disease pathology.

Observed Effects:

  • APP secreting activity
  • β-amyloids decreasing activity

These properties indicate potential use in managing Alzheimer's disease progression.

Anticonvulsant Activity

Research on structurally similar compounds suggests potential anticonvulsant activity for this compound.

Related Research:
A study on substituted-1,3-diazaspiro[4.5]decan-4-ones, which share structural similarities with our compound of interest, demonstrated significant anticonvulsant properties .

Potential Therapeutic Applications

Based on its biological activity profile, this compound may have potential applications in treating:

  • Neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease)
  • Cognitive impairments
  • Seizure disorders
  • Central nervous system disorders

Safety and Toxicity

While specific toxicity data for this compound is not available in the provided search results, it's crucial to note that further research is needed to establish its safety profile for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, highlighting differences in substituents, biological activity, and pharmacokinetic (PK) properties:

Compound Name Substituents Biological Activity Key Findings Reference
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) 8-Benzyl, 3-H Anti-cancer (FAK/MMP inhibition) Inhibits migration/invasion in PC3 prostate cancer cells (IC₅₀ ~5 µM)
CWHM-123 8-(5-Chloro-2-hydroxybenzyl), 3-Ethyl, 1-Isopentyl Antimalarial (Plasmodium falciparum) IC₅₀ = 0.310 µM (3D7 strain); equipotent against chloroquine-resistant Dd2
CWHM-505 8-(4,5-Dichloro-2-hydroxybenzyl), 3-Ethyl Antimalarial IC₅₀ = 0.099 µM (3D7 strain)
8-((Pyrimidin-2-yl)aryl)-3-([1,1'-biphenyl]-4-yl)-spirohydantoins (11–16) 8-Pyrimidinyl-aryl, 3-Biphenyl HIF-PHD2 inhibition Improved PHD2 binding (Kd < 50 nM) with biphenyl substituents
3-Ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride 3-Ethyl, 1-Isopentyl Preclinical PK studies Moderate bioavailability (F = 35%) in rodents; t₁/₂ = 2.5 h
8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-spirohydantoin (Tinuvin 440) 8-Acetyl, 3-Dodecyl UV stabilizer (industrial use) Non-pharmacological; used in polymer stabilization

Key Comparative Insights

CWHM-123/505 demonstrate that halogenated aryl groups (e.g., 5-chloro-2-hydroxybenzyl) significantly boost antimalarial potency, whereas sulfonyl groups may shift therapeutic focus to hypoxia-related pathways .

Pharmacokinetic and Safety Profiles 3-Ethyl-1-isopentyl derivatives exhibit moderate bioavailability (35%) and short half-lives (2.5 h), suggesting that the biphenyl sulfonyl group in the query compound could improve metabolic stability due to increased hydrophobicity . Spirohydantoins with acidic moieties (e.g., carboxylates) show reduced hERG channel off-target activity, a critical safety consideration absent in non-acidified analogues like the query compound .

Therapeutic Applications

  • TRI-BE highlights the versatility of spirohydantoins in oncology, while CWHM-123/505 emphasize antiparasitic applications. The query compound’s biphenyl sulfonyl group aligns more closely with HIF-PHD inhibitors (e.g., 8-((Pyrimidin-2-yl)aryl)-spirohydantoins ), which are prioritized for anemia treatment .

Research Findings and Data Tables

Table 1: In Vitro Activity of Selected Spirohydantoins

Compound Target/Assay IC₅₀/Kd Selectivity Notes
8-{[1,1'-Biphenyl]-4-sulfonyl}-3-ethyl... HIF-PHD2 (predicted) N/A* Structural analogy to suggests Kd < 100 nM
CWHM-123 Plasmodium falciparum 3D7 0.310 µM No cytotoxicity in mammalian cells at 10 µM
TRI-BE FAK kinase ~5 µM Reduces MMP-2/9 expression in PC3 cells

Table 2: Pharmacokinetic Parameters (Rodent Studies)

Compound Bioavailability (F%) t₁/₂ (h) Clearance (mL/min/kg) Reference
3-Ethyl-1-isopentyl... 35 2.5 25
8-((Pyrimidin-2-yl)aryl)... 45 4.2 18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.